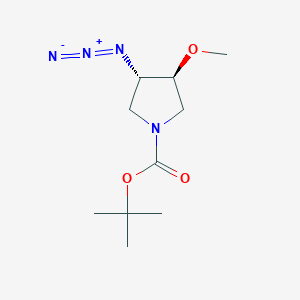
trans-3-Azido-1-Boc-4-methoxypyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
trans-3-Azido-1-Boc-4-methoxypyrrolidine is a chemical compound that belongs to the class of azido compounds. It is characterized by the presence of an azido group (-N3) attached to a pyrrolidine ring, which is further substituted with a methoxy group (-OCH3) and a tert-butyl ester group. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3S,4S)-3-azido-4-methoxypyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or their derivatives.
Introduction of the Azido Group: The azido group is introduced via nucleophilic substitution reactions, where a suitable leaving group (e.g., halide) on the pyrrolidine ring is replaced by the azido group using sodium azide (NaN3) as the reagent.
Methoxylation: The methoxy group is introduced through an alkylation reaction, where a methoxy donor (e.g., methyl iodide) reacts with the pyrrolidine ring.
Esterification: The tert-butyl ester group is introduced through esterification reactions involving tert-butyl alcohol and appropriate carboxylic acid derivatives.
Industrial Production Methods
Industrial production methods for tert-butyl (3S,4S)-3-azido-4-methoxypyrrolidine-1-carboxylate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes, automated synthesis, and the use of advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the azido group may be converted to other functional groups such as nitro or amino groups.
Reduction: Reduction reactions can convert the azido group to an amine group, using reagents like hydrogen gas (H2) in the presence of a catalyst.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as thiols, amines, or halides in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of nitro or amino derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyrrolidine derivatives depending on the nucleophile used.
科学研究应用
trans-3-Azido-1-Boc-4-methoxypyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of tert-butyl (3S,4S)-3-azido-4-methoxypyrrolidine-1-carboxylate involves its reactivity with various molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole rings with alkynes. This reactivity is exploited in bioconjugation and labeling studies. The methoxy and ester groups can undergo hydrolysis, releasing active intermediates that interact with biological pathways.
相似化合物的比较
Similar Compounds
Tert-butyl (3S,4S)-3-azido-4-hydroxypyrrolidine-1-carboxylate: Similar structure but with a hydroxyl group instead of a methoxy group.
Tert-butyl (3S,4S)-3-azido-4-ethoxypyrrolidine-1-carboxylate: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
trans-3-Azido-1-Boc-4-methoxypyrrolidine is unique due to the presence of the methoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic and research applications where the methoxy group plays a crucial role.
属性
分子式 |
C10H18N4O3 |
|---|---|
分子量 |
242.28 g/mol |
IUPAC 名称 |
tert-butyl (3S,4S)-3-azido-4-methoxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H18N4O3/c1-10(2,3)17-9(15)14-5-7(12-13-11)8(6-14)16-4/h7-8H,5-6H2,1-4H3/t7-,8-/m0/s1 |
InChI 键 |
QMZWXYPIPIISBG-YUMQZZPRSA-N |
SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)OC)N=[N+]=[N-] |
手性 SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)OC)N=[N+]=[N-] |
规范 SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)OC)N=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


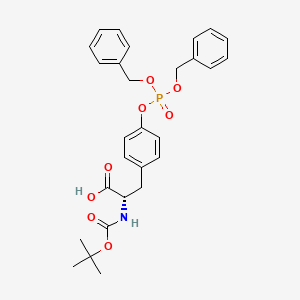
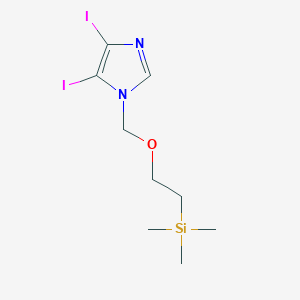
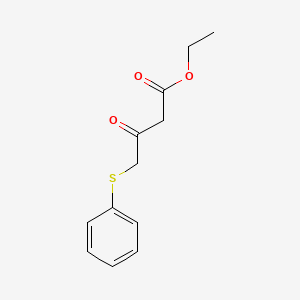
![6-Methylbenzo[d]thiazole-2-carbonitrile](/img/structure/B1639768.png)
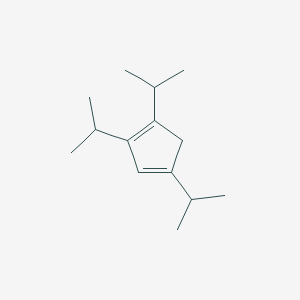
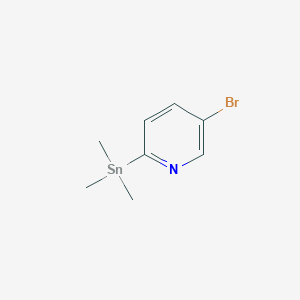
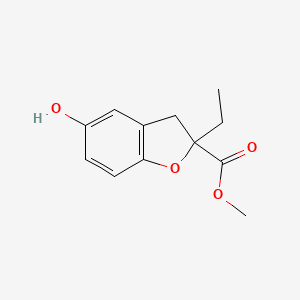
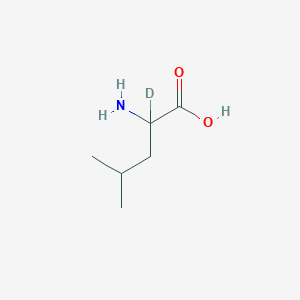
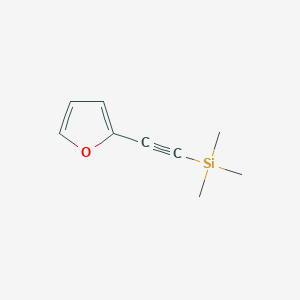
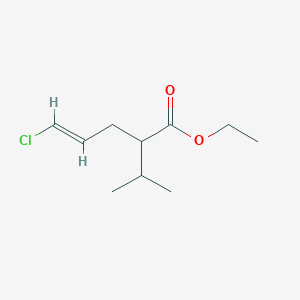
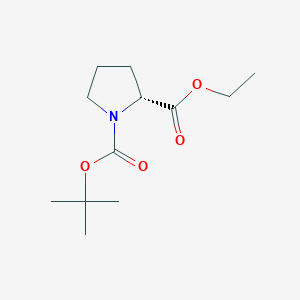
![(R)-(-)-4,12-Bis(di-3,5-xylylphosphino)[2.2]paracyclophane(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate](/img/structure/B1639787.png)
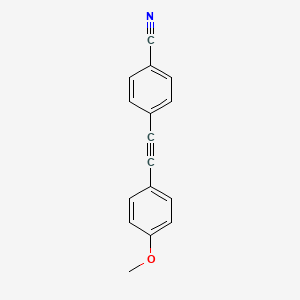
![3-[4-(Carbomethoxy)phenyl]-5-(4-phenyl-5-trifluoromethyl-2-thienyl)-1,2,4-oxadiazole](/img/structure/B1639801.png)
